3-Iodo-1H-indazole-4-carboxylic acid CAS number 885520-80-9
3-Iodo-1H-indazole-4-carboxylic acid CAS number 885520-80-9
The following technical guide details the chemical profile, synthesis, and application of 3-Iodo-1H-indazole-4-carboxylic acid (CAS 885520-80-9). This document is structured for researchers requiring actionable data for medicinal chemistry and drug discovery campaigns.
CAS Registry Number: 885520-80-9 Formula: C₈H₅IN₂O₂ Molecular Weight: 288.04 g/mol IUPAC Name: 3-iodo-1H-indazole-4-carboxylic acid[1][2][3]
Executive Summary & Chemical Profile
3-Iodo-1H-indazole-4-carboxylic acid represents a "privileged scaffold" intermediate in the design of kinase inhibitors (e.g., Akt, Hsp90) and receptor modulators. Its value lies in its trifunctional nature:
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C3-Iodine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of aryl or heteroaryl "warheads" into the ATP-binding pocket of kinases.
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C4-Carboxylic Acid: Provides a vector for solubility enhancement or amide coupling to extend the pharmacophore into solvent-exposed regions.[1]
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N1-H Indazole Core: A hydrogen bond donor/acceptor motif capable of bidentate binding, mimicking the adenine ring of ATP.
Physiochemical Properties Table
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Light sensitive; store in dark.[1] |
| Melting Point | >220 °C (dec.) | High polarity due to zwitterionic potential. |
| pKa (Predicted) | ~3.5 (COOH), ~13.8 (NH) | Acidic moiety dominates solubility profile. |
| Solubility | DMSO, DMF, MeOH (mod.) | Poor in non-polar solvents (DCM, Hexane). |
| Stability | Stable under N₂, 2-8°C | Avoid oxidizing agents; C-I bond is photolabile.[1] |
Synthetic Pathways and Production
Reliable access to CAS 885520-80-9 is critical.[1] While direct iodination of the acid is possible, the Ester-Protection Route is the industry standard for scalability and purification. The electron-withdrawing nature of the C4-carboxyl group deactivates the ring, requiring robust iodination conditions.
Recommended Synthesis Workflow (Ester Route)
This route avoids the solubility issues of the zwitterionic free acid and prevents catalyst poisoning during subsequent coupling steps.
Step 1: Esterification
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Reagents: SOCl₂ (Thionyl chloride), MeOH.
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Conditions: Reflux, 4–6 h.
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Mechanism: Acid-catalyzed Fischer esterification.[1]
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Outcome: Methyl 1H-indazole-4-carboxylate.[1]
Step 2: Regioselective C3-Iodination
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Conditions: 25 °C, 1–3 h.
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Rationale: The base deprotonates N1, increasing electron density at C3 (the most nucleophilic position), facilitating electrophilic attack by iodine.
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Note: The C4-ester provides steric bulk but does not prevent C3 iodination.[1]
Step 3: Hydrolysis
-
Reagents: LiOH or NaOH (aq), THF/MeOH.
-
Conditions: 25–50 °C, 2 h.
-
Workup: Acidification with HCl to pH 3 precipitates the target acid.
Visualization of Synthetic Logic
The following diagram illustrates the workflow and the divergent utility of the scaffold.
Caption: Step-wise synthesis of CAS 885520-80-9 via the ester intermediate, showing downstream functionalization options.
Experimental Protocols
Note: These protocols are adapted from validated methodologies for halo-indazoles (Bocchi & Palli, 1986; Battistini et al., 2023).
Protocol A: Regioselective Iodination (The "Bocchi-Palli" Method)
This method is preferred over NIS (N-iodosuccinimide) due to higher atom economy and ease of workup.
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Setup: Charge a round-bottom flask with Methyl 1H-indazole-4-carboxylate (1.0 eq) and DMF (10 mL/g).
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Activation: Add KOH pellets (2.5 eq) or powdered KOH. Stir for 15 minutes at room temperature (RT) to form the indazolyl anion.
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Iodination: Add Iodine (I₂) (1.1 eq) portion-wise over 10 minutes. The solution will darken.
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Reaction: Stir at RT for 1–2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1] The C3-H signal in NMR (typically ~8.1 ppm) will disappear.
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Quench: Pour the mixture into ice-water containing 10% NaHSO₃ (Sodium bisulfite) to reduce excess iodine (color changes from dark brown to yellow/white).
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Isolation: Filter the precipitate. Wash with water.[3][6] Dry under vacuum.[7]
-
Yield Expectation: 85–95%.
Protocol B: Suzuki-Miyaura Cross-Coupling
Using the free acid in cross-coupling can be challenging due to catalyst poisoning by the carboxylate.[1] It is strongly recommended to perform the coupling on the ester or amide derivative, or to protect the N1 position first.
-
Catalyst: Pd(dppf)Cl₂[7][8]·DCM (5 mol%) is superior for sterically hindered indazoles.
-
Base: K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Solvent: Dioxane:Water (4:1).
-
Temperature: 80–100 °C.
Medicinal Chemistry Applications
Kinase Inhibition (Hsp90 & Akt)
Indazole-4-carboxylic acids are bioisosteres of adenine-mimetic scaffolds.[1]
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Hsp90 Inhibition: Derivatives of 3-iodo-indazole serve as precursors to Hsp90 inhibitors.[1] The iodine is replaced by bulky aryl groups that occupy the hydrophobic pocket of the chaperone protein, while the C4-substituent interacts with the solvent interface.
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Akt Pathway: 1H-pyridin-4-yl-3,5-disubstituted indazoles have shown efficacy in Akt inhibition.[1] CAS 885520-80-9 serves as the core building block for the "head" group of these inhibitors.[1]
N1-Protection Strategy
For complex synthesis, the N1 nitrogen must be protected to prevent regiochemical scrambling during alkylations.
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THP (Tetrahydropyran): Standard protection, removable with acid.
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SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, removable with TBAF.
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Boc: Often unstable to the basic conditions of Suzuki coupling on this electron-deficient ring.[1]
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. |
| Irritation | H315/H319 | Causes skin and serious eye irritation. |
Precautions:
-
Handle only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Waste Disposal: Segregate as halogenated organic waste.
References
- Bocchi, V., & Palli, G. (1986). Synthesis of 3-iodo-1H-indazoles. Synthesis, 1986(2), 1083-1085.
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Battistini, M., et al. (2023).[4][5] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules , 28(6), 2750. Link
-
Lamberth, C. (2016).[9] Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.[9] Wiley-VCH.[1] (Context on carboxylic acid bioisosteres).
-
Bld Pharm. (2024).[7] Safety Data Sheet: 3-Iodo-1H-indazole-4-carboxylic acid. Link
-
Korean Patent KR20110128942A. (2011). Hsp90 inhibitory indazole derivatives. (Cites CAS 885520-80-9 as a key intermediate).[1] Link
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- 4. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
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- 6. KR20110128942A - HSP0 inhibitory indazole derivatives, compositions containing them and uses thereof - Google Patents [patents.google.com]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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